Terpenomycin

Description

Properties

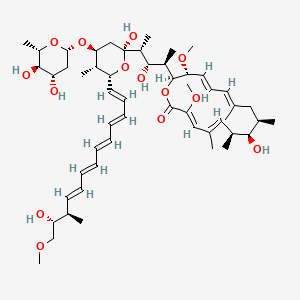

Molecular Formula |

C53H82O14 |

|---|---|

Molecular Weight |

943.2 g/mol |

IUPAC Name |

(3Z,5E,7S,8R,9R,11E,13E,15R,16S)-16-[(2R,3S,4R)-4-[(2S,4S,5R,6R)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-6-[(1E,3E,5E,7E,9E,11R,12R)-12-hydroxy-13-methoxy-11-methyltrideca-1,3,5,7,9-pentaenyl]-5-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C53H82O14/c1-32-22-21-25-44(62-11)51(66-52(59)45(63-12)28-33(2)27-36(5)48(56)35(4)26-32)38(7)49(57)39(8)53(60)30-46(65-47-29-41(54)50(58)40(9)64-47)37(6)43(67-53)24-20-18-16-14-13-15-17-19-23-34(3)42(55)31-61-10/h13-25,27-28,34-44,46-51,54-58,60H,26,29-31H2,1-12H3/b14-13+,17-15+,18-16+,23-19+,24-20+,25-21+,32-22+,33-27+,45-28-/t34-,35-,36+,37+,38-,39-,40+,41+,42+,43-,44-,46+,47-,48-,49+,50+,51+,53+/m1/s1 |

InChI Key |

YPSASMQTMVWBKP-IGTFMZEISA-N |

Isomeric SMILES |

C[C@@H]1C/C(=C/C=C/[C@H]([C@@H](OC(=O)/C(=C/C(=C/[C@@H]([C@@H]1O)C)/C)/OC)[C@H](C)[C@@H]([C@@H](C)[C@@]2(C[C@@H]([C@H]([C@H](O2)/C=C/C=C/C=C/C=C/C=C/[C@@H](C)[C@H](COC)O)C)O[C@@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC=CC=CC=CC=CC(C)C(COC)O)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Terpenomycin: A Technical Guide to its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenomycin, a novel polyene macrolide discovered in the human pathogenic actinomycete Nocardia terpenica, has emerged as a promising antifungal agent with significant cytotoxic properties.[1][2] As a member of the polyene class of antifungals, its mechanism of action is presumed to be consistent with other drugs in this family, primarily targeting the integrity of the fungal cell membrane. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound, provides representative data for polyene antifungals, and details the key experimental protocols used to characterize such compounds. Given the recent discovery of this compound, specific mechanistic studies are not yet available; therefore, this guide draws upon the well-established principles of polyene antifungal activity to provide a foundational understanding for researchers.

Introduction

This compound is a structurally complex natural product identified as a polyene with both cytotoxic and antifungal activities, particularly against filamentous fungi.[1][2] Its discovery highlights the untapped biosynthetic potential of the genus Nocardia as a source for new therapeutic agents.[1][2] Polyene antifungals have long been a cornerstone in the treatment of severe fungal infections, valued for their broad spectrum of activity and fungicidal nature.[3] this compound's classification as a polyene provides a strong basis for predicting its mode of action.

Core Mechanism of Action: Fungal Cell Membrane Disruption

The primary mechanism of action for polyene antifungals is the disruption of the fungal cell membrane's integrity through a specific interaction with ergosterol.[3][4][5][6] This interaction leads to the formation of pores or ion channels in the membrane, resulting in the leakage of essential intracellular components and ultimately leading to cell death.[4][5]

The key steps in this proposed mechanism are:

-

Binding to Ergosterol: Polyenes possess a higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the primary sterol in mammalian cells. This selective binding is the basis for their antifungal activity and relative selectivity.[3][4][5]

-

Pore Formation: Upon binding to ergosterol, multiple this compound molecules are believed to aggregate within the membrane, forming pore-like structures.

-

Ion Leakage: These pores disrupt the osmotic integrity of the cell by allowing the uncontrolled leakage of monovalent ions (such as K+, Na+, H+) and other small molecules.

-

Cell Death: The resulting loss of essential ions and the disruption of the membrane potential lead to the cessation of metabolic processes and fungal cell death.

Caption: Proposed mechanism of action for this compound at the fungal cell membrane.

Quantitative Data: Antifungal Susceptibility

Specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of fungal pathogens has not yet been published. However, the following table provides representative MIC values for Amphotericin B, a well-characterized polyene, to illustrate the expected spectrum of activity. These values are sourced from established literature and serve as a proxy for the potential efficacy of a new polyene agent like this compound.

| Fungal Species | Representative MIC Range for Amphotericin B (µg/mL) |

| Candida albicans | 0.25 - 1.0 |

| Candida glabrata | 0.5 - 2.0 |

| Candida auris | 1.0 - 2.0 |

| Aspergillus fumigatus | 0.5 - 2.0 |

| Aspergillus flavus | 0.5 - 2.0 |

| Cryptococcus neoformans | 0.125 - 0.5 |

| Rhizopus arrhizus | 0.5 - 2.0 |

Note: This data is for Amphotericin B and is intended for illustrative purposes only. The actual MIC values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental to characterizing the antifungal and cytotoxic properties of a novel agent like this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[7][8]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well, U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates

-

Spectrophotometer or microplate reader

-

Sterile saline or water

-

Hemocytometer or other cell counting device

Procedure:

-

Inoculum Preparation:

-

For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

For filamentous fungi, grow the isolate on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI medium.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control. For polyenes like Amphotericin B, the endpoint is typically 100% inhibition of growth (no visible growth).[7]

-

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method to assess the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.[9][10]

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line (e.g., HeLa, HepG2).

Materials:

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well, flat-bottom cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium and add them to the wells.

-

Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel antifungal agent like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Cytotoxic Potential of Terpenoids Against Cancer Cell Lines: A Technical Overview

Introduction to Terpenoids and their Anticancer Activity

Terpenoids, also known as isoprenoids, are a large and structurally diverse class of naturally occurring organic compounds derived from isoprene units.[1] They are abundant in plants and have been extensively investigated for their wide range of pharmacological properties, including significant anticancer activities.[1][2] The cytotoxic effects of terpenoids against cancer cells are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy, as well as to inhibit tumor angiogenesis and metastasis.[2][3] Terpenomycin, a polyene antibiotic with a terpenoid moiety, is a promising candidate for anticancer research, although detailed cytotoxic data remains to be elucidated.

Quantitative Assessment of Cytotoxicity: IC50 Values

A key metric for quantifying the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the IC50 values of several representative terpenoids against various human cancer cell lines, showcasing the potent and selective nature of these compounds.

| Terpenoid | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Lipojesaconitine | A549 | Lung Carcinoma | 7.3 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.0 | [4] | |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 6.8 | [4] | |

| Urmiensolide B | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 2.8 | [5] |

| Urmiensic Acid | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.6 | [5] |

| Neoabieslactone I | HCT-116 | Colorectal Carcinoma | 8.9 | [5] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 7.6 | [5] | |

| A549 | Lung Carcinoma | 4.2 | [5] | |

| 2′,4′-dihydroxy-6′-methoxychalcone | MCF-7 | Breast Adenocarcinoma | 6.30 | [6] |

| A549 | Small Lung Cancer | 46.23 | [6] | |

| Terpene Fraction (from Prunus arabica) | AMJ13 | Breast Cancer | 8.455 (µg/ml) | [7] |

| SK-GT-4 | Gastric Adenocarcinoma | 15.14 (µg/ml) | [7] |

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity involves a series of well-defined in vitro assays. A general workflow for assessing the cytotoxicity of a natural product like a terpenoid is outlined below.

Workflow for determining the in vitro cytotoxicity of a compound.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁴ to 2 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a terpenoid) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by Cytotoxic Terpenoids

Terpenoids exert their cytotoxic effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer cells. The induction of apoptosis, or programmed cell death, is a common mechanism.

The Intrinsic Apoptosis Pathway

Many terpenoids trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability.

Simplified intrinsic apoptosis pathway induced by terpenoids.

As depicted in the diagram, certain terpenoids can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[9] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9.[9] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[9]

Other signaling pathways frequently implicated in the anticancer effects of terpenoids include:

-

The Extrinsic Apoptosis Pathway: Involving the activation of death receptors on the cell surface.

-

The PI3K/Akt/mTOR Pathway: A critical pathway for cell survival, proliferation, and growth that is often inhibited by terpenoids.[3]

-

The MAPK/ERK Pathway: Involved in cell proliferation and differentiation, and its modulation by terpenoids can lead to cell cycle arrest.[3]

-

The NF-κB Pathway: A key regulator of inflammation and cell survival that is often suppressed by terpenoids.[3][9]

-

Autophagy: A cellular self-degradation process that can either promote cell survival or lead to cell death, and its interplay with apoptosis is complex and context-dependent.[3]

Conclusion and Future Directions

Terpenoids represent a vast and promising source of potential anticancer agents. Their diverse chemical structures and multifactorial mechanisms of action make them attractive candidates for further drug development. While this guide provides a general framework for understanding and evaluating the cytotoxic properties of terpenoids, it is imperative that specific studies on this compound are conducted to elucidate its precise mechanism of action and to determine its therapeutic potential. Future research should focus on isolating and characterizing this compound, followed by comprehensive in vitro and in vivo studies to establish its cytotoxicity profile, identify its molecular targets, and explore its efficacy in preclinical cancer models. Such investigations are crucial for unlocking the full therapeutic potential of this and other novel terpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpenoids' anti-cancer effects: focus on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. phcogrev.com [phcogrev.com]

- 6. Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Bioactivity of Terpenomycin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a novel polyene macrolide discovered from the human pathogenic actinomycete, Nocardia terpenica.[1][2][3] Initial studies have revealed its potential as a bioactive compound with significant cytotoxic and antifungal properties, particularly against filamentous fungi.[1][4] Structurally related to bafilomycin, this compound presents an intriguing candidate for further investigation in drug discovery and development programs. This technical guide provides a consolidated overview of the preliminary bioactivity data on this compound, outlines detailed experimental protocols for its further assessment, and proposes a potential mechanism of action based on its structural analogue, bafilomycin.

Quantitative Bioactivity Data

As of the current literature, specific quantitative data on the bioactivity of this compound, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, have not been publicly detailed. The available information highlights its qualitative cytotoxic and antifungal activities. To facilitate future research and a standardized comparison of this compound's potency, the following tables are presented as templates for organizing forthcoming quantitative data.

Table 1: Antifungal Activity of this compound (Hypothetical Data Structure)

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Method | Reference |

| Aspergillus fumigatus | Data not available | Data not available | Broth Microdilution | |

| Candida albicans | Data not available | Data not available | Broth Microdilution | |

| Trichophyton rubrum | Data not available | Data not available | Broth Microdilution |

Table 2: Cytotoxic Activity of this compound (Hypothetical Data Structure)

| Cell Line | IC50 (µM) | Assay Type | Exposure Time (h) | Reference |

| HeLa (Cervical Cancer) | Data not available | MTT Assay | 48 | |

| A549 (Lung Cancer) | Data not available | SRB Assay | 48 | |

| MRC-5 (Normal Lung Fibroblast) | Data not available | MTT Assay | 48 |

Proposed Mechanism of Action: Insights from Bafilomycin

Given that this compound is structurally related to bafilomycin, it is plausible that they share a similar mechanism of action. Bafilomycins are well-characterized as specific inhibitors of vacuolar-type H+-ATPase (V-ATPase).[4][5] V-ATPase is a proton pump crucial for the acidification of intracellular organelles such as lysosomes and endosomes.[4][6][7]

By inhibiting V-ATPase, bafilomycin disrupts cellular processes including:

-

Autophagy: It blocks the fusion of autophagosomes with lysosomes, preventing the degradation and recycling of cellular components.[4][6]

-

Endosomal Acidification: Inhibition of V-ATPase raises the pH within endosomes, impairing the function of pH-dependent enzymes and receptor-ligand dissociation.[6][7]

-

Apoptosis Induction: The cellular stress induced by V-ATPase inhibition can trigger programmed cell death.[4]

It is hypothesized that this compound exerts its cytotoxic and antifungal effects through a similar inhibition of V-ATPase, leading to a cascade of events culminating in cell death.

Proposed mechanism of this compound action via V-ATPase inhibition.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, the following detailed experimental protocols are provided.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation is observed.

-

Harvest the spores or conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the spore suspension to a concentration of 1-5 x 10^3 CFU/mL in RPMI 1640 medium.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

-

Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the control well.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well.

-

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding:

-

Culture the desired cancer cell line in an appropriate medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a solvent control (vehicle) and untreated cells as controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Workflow for determining the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound is a promising new natural product with demonstrated cytotoxic and antifungal activities. While quantitative data on its potency is still forthcoming, its structural relationship to bafilomycin provides a strong rationale for its proposed mechanism of action via V-ATPase inhibition. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of this compound's bioactivity. Future research should focus on obtaining precise MIC and IC50 values against a broad panel of fungal pathogens and cancer cell lines, confirming its mechanism of action, and exploring its potential for in vivo efficacy and safety. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bafilomycin - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. invivogen.com [invivogen.com]

- 7. youtube.com [youtube.com]

Unraveling the Terpenomycin Assembly Line: A Technical Guide to its Unique Polyketide Synthase Pathway

For Immediate Release

A deep dive into the biosynthesis of Terpenomycin, a potent cytotoxic and antifungal polyene produced by the human pathogenic bacterium Nocardia terpenica, reveals a highly unusual polyketide synthase (PKS) pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this novel enzymatic assembly line, consolidating available quantitative data and detailing the experimental protocols used to elucidate its intricate mechanism.

The biosynthesis of the this compound carbon skeleton is orchestrated by a Type I modular PKS system encoded by a dedicated gene cluster. Unlike canonical PKS pathways, the this compound synthase exhibits a remarkable combination of "split" modules, where enzymatic domains are encoded on separate proteins, skipped modules, and iteratively used modules. A key distinguishing feature is the utilization of methoxymalonyl-CoA as a starter unit, a rare event in polyketide biosynthesis.[1][2][3]

Quantitative Analysis of this compound Biosynthesis

While detailed kinetic data for the individual PKS enzymes are not yet available in the public domain, the foundational research provides key quantitative insights into the genetic basis and production of this compound.

| Gene Cluster Component | Description | Size (kb) | Number of PKS Genes | Reference |

| This compound BGC | Biosynthetic Gene Cluster | 85 | 8 (terA-H) | [1] |

| PKS Modules and Domains | Total Modules | Predicted Iterative Modules | Starter Unit | Extender Units | Reference |

| This compound PKS | 15 | At least one | Methoxymalonyl-CoA | Methylmalonyl-CoA, Malonyl-CoA | [1] |

The this compound Polyketide Synthase Pathway

The proposed biosynthetic pathway for this compound is a complex, multi-step process involving eight PKS proteins (TerA-H). The assembly begins with the loading of a methoxymalonate starter unit, followed by a series of condensation reactions with methylmalonyl-CoA and malonyl-CoA extender units. The pathway is characterized by its non-linear progression, featuring split, skipped, and iterative module usage to construct the final polyketide chain.

Caption: Proposed modular arrangement of the this compound PKS pathway.

Experimental Protocols

The elucidation of the this compound PKS pathway involved a combination of genomic analysis, molecular microbiology, and analytical chemistry. Below are detailed methodologies for key experiments.

Transposon Mutagenesis of Nocardia terpenica

This protocol was employed to create a library of mutants to identify the genes responsible for this compound production.

Workflow:

References

Terpenomycin: A Technical Guide to Initial Screening Against Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Terpenomycin, a recently discovered polyene macrolide produced by the human pathogenic actinomycete Nocardia terpenica, has demonstrated significant antifungal and cytotoxic activity, particularly against filamentous fungi.[1][2] This technical guide provides a comprehensive overview of the essential experimental protocols and data interpretation frameworks for the initial in vitro screening of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess its antifungal efficacy and preliminary safety profile. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and cytotoxicity, and discusses the putative mechanism of action based on its structural class. All quantitative data is presented in standardized tables, and experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and replication.

Introduction

This compound is a novel polyene natural product with a unique biosynthetic pathway originating from Nocardia terpenica.[1][2] Polyene macrolides, such as Amphotericin B, have long been a cornerstone of antifungal therapy. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death. Due to its structural classification as a polyene, this compound is hypothesized to share this mechanism of action. The initial characterization of this compound has revealed potent activity against filamentous fungi, making it a promising candidate for further investigation.[1] This guide details the critical first steps in evaluating its potential as a therapeutic agent.

Data Presentation: Antifungal Activity and Cytotoxicity

Effective initial screening requires the generation of robust and comparable quantitative data. The following tables provide a standardized format for presenting the antifungal and cytotoxic data for this compound.

Note: The following data are illustrative examples based on the expected potency of a novel polyene antifungal agent and are intended to serve as a template. Specific experimental data for this compound against a broad range of fungal pathogens has not yet been published in the peer-reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 1.0 | 2.0 | 0.5 - 4.0 |

| Candida glabrata | ATCC 90030 | 2.0 | 4.0 | 1.0 - 8.0 |

| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.5 | 0.125 - 1.0 |

| Aspergillus flavus | ATCC 200026 | 0.5 | 1.0 | 0.25 - 2.0 |

| Cryptococcus neoformans | ATCC 208821 | 0.5 | 1.0 | 0.25 - 2.0 |

| Fusarium solani | ATCC 36031 | 4.0 | 8.0 | 2.0 - 16.0 |

Table 2: Cytotoxicity (IC₅₀) of this compound against Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HEK293 | Human Embryonic Kidney | > 50 |

| HepG2 | Human Hepatocellular Carcinoma | 25.0 |

| A549 | Human Lung Carcinoma | 30.0 |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of screening results. The following sections provide methodologies for the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of antifungal agents.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland standard

-

Positive control antifungal (e.g., Amphotericin B)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Fungal Inoculum Preparation:

-

From a fresh culture (24-48 hours), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Drug Dilution Series:

-

Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 - 16 µg/mL).

-

Include wells for a positive control antifungal, a negative control (medium with the highest concentration of the vehicle), and a growth control (medium only).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control well. This can be assessed visually or by measuring the optical density at 490 nm.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

Materials:

-

Human cell lines (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well flat-bottom microtiter plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include wells for a vehicle control (medium with the highest concentration of the solvent) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC₅₀ Calculation:

-

The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the MTT cytotoxicity assay.

References

Characterization of Terpenomycin Producer Nocardia terpenica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of Nocardia terpenica, the producing organism of the promising cytotoxic and antifungal polyene, terpenomycin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in microbiology, natural product discovery, and drug development.

Organism Profile: Nocardia terpenica

Nocardia terpenica is a Gram-positive, catalase-positive, and weakly acid-fast bacterium belonging to the actinomycetes.[1][2][3] It is characterized by the formation of branching filaments that can fragment into rod-shaped or coccoid elements.[3][4] Initially isolated from patients with nocardiosis in Japan, this species has garnered significant interest due to its capacity to produce a variety of bioactive secondary metabolites, including this compound, brasilicardins, and terpenibactins.[5][6][7]

Morphological and Physiological Characteristics

Nocardia species are strict aerobes and exhibit growth over a wide temperature range, with an optimal growth temperature typically between 25°C and 37°C.[2][4] The strain Nocardia terpenica NC_YFY_NT001 has been specifically cultured at 35°C.[1] Colonies on agar media can have a variable appearance, often presenting with aerial hyphae.[4]

Genomic Insights

The genome of Nocardia terpenica has been sequenced, revealing a circular chromosome of approximately 8.85 Mbp and a GC content of around 68%.[8] Genomic analysis has been instrumental in identifying the biosynthetic gene clusters responsible for the production of its secondary metabolites. For instance, the this compound biosynthetic gene cluster is characterized by a polyketide synthase (PKS) with atypical features such as "split", skipped, and iteratively used modules.[9][10]

Data Presentation: Quantitative Characterization

The following tables summarize the key quantitative data available for Nocardia terpenica, primarily based on the characterization of the type strain IFM 0706T and strain IFM 0406.

Table 1: Biochemical Characteristics of Nocardia terpenica

| Test | Result for N. terpenica IFM 0706T and IFM 0406 | Reference |

| Decomposition of: | ||

| Adenine | + | [11] |

| Casein | + | [11] |

| Hypoxanthine | + | [11] |

| Tyrosine | + | [11] |

| Urea | + | [11] |

| Xanthine | - | [11] |

| Acid production from: | ||

| D-Glucose | + | [11] |

| Sucrose | + | [11] |

| D-Xylose | + | [11] |

| Adonitol | - | [11] |

| L-Arabinose | - | [11] |

| D-Fructose | + | [11] |

| D-Galactose | - | [11] |

| Inositol | - | [11] |

| D-Mannitol | - | [11] |

| D-Mannose | - | [11] |

| D-Sorbitol | - | [11] |

| Enzyme Activity: | ||

| Catalase | + | [1][2][3] |

| Nitrate Reductase | - | [11] |

| Utilization of: | ||

| Citrate | + | [11] |

Table 2: Growth Conditions for Nocardia terpenica

| Parameter | Condition | Reference |

| Temperature Range | Wide range, with optimal growth between 25°C and 37°C | [2][4] |

| Specific Culture Temperature | 35°C for strain NC_YFY_NT001 | [1] |

| Atmospheric Requirement | Strict Aerobe | [2] |

| Culture Media | Mueller-Hinton II Agar, Brain Heart Infusion (BHI) Broth | [1][11] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization of Nocardia terpenica and its products.

Cultivation of Nocardia terpenica

-

Media Preparation : Prepare Mueller-Hinton II (MH II) agar slants or Brain Heart Infusion (BHI) broth according to the manufacturer's instructions. For solid media, supplement with 1% glucose and 1% glycerol can be used. For liquid cultures for DNA extraction, BHI broth with 2% glucose and 2% glycine can be utilized.[11]

-

Inoculation : Inoculate the media with a pure culture of Nocardia terpenica.

-

Incubation : Incubate the cultures at a temperature between 27°C and 35°C.[1][11] For agar slants, incubation for one week is typical, while broth cultures may be incubated for 3 days.[11]

-

Observation : Observe colony morphology on solid media and growth characteristics in liquid media.

16S rRNA Gene Sequencing for Identification

-

DNA Extraction : Extract genomic DNA from a pure culture of Nocardia terpenica using a suitable commercial kit or a standard enzymatic lysis and phenol-chloroform extraction method.

-

PCR Amplification : Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

PCR Conditions : A typical PCR protocol would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Purification and Sequencing : Purify the PCR product to remove primers and dNTPs. Sequence the purified product using the same primers.

-

Sequence Analysis : Compare the obtained sequence with databases such as GenBank using BLAST to confirm the identity of the organism.

Transposon Mutagenesis for Gene Function Analysis

This protocol provides a general workflow for creating a transposon mutant library in Nocardia terpenica to identify genes involved in specific pathways, such as this compound biosynthesis.

-

Vector Preparation : Utilize a suitable delivery vector (e.g., a plasmid) carrying a transposon with a selectable marker (e.g., an antibiotic resistance gene) and a transposase.

-

Transformation/Conjugation : Introduce the vector into Nocardia terpenica. For many actinomycetes, conjugation is a more effective method of DNA transfer than transformation.

-

Selection of Mutants : Plate the cells on a selective medium containing the antibiotic corresponding to the transposon's resistance marker. Only cells that have incorporated the transposon into their genome will grow.

-

Screening : Screen the resulting mutants for the desired phenotype (e.g., loss of this compound production).

-

Identification of Insertion Site : For mutants of interest, identify the location of the transposon insertion in the genome. This can be achieved through methods like inverse PCR, arbitrary-primed PCR, or whole-genome sequencing of the mutant strain.[12]

Extraction and Analysis of this compound (General Approach)

While a specific protocol for this compound is not detailed in the available literature, a general approach for the extraction and analysis of polyketide natural products can be followed.

-

Solvent Extraction : After cultivation, extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate or butanol.

-

Concentration : Evaporate the organic solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation : Subject the crude extract to chromatographic techniques for purification. This may involve column chromatography on silica gel or other resins, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

HPLC Analysis : Analyze the purified fractions and crude extract by analytical HPLC, typically using a C18 reverse-phase column with a gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.[13] Detection can be performed using a UV-Vis or diode array detector, and fractions can be collected for further analysis.

-

Structure Elucidation : Characterize the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Biosynthesis and Regulation

The following diagrams illustrate key biosynthetic and regulatory pathways in Nocardia terpenica.

References

- 1. A Complete Genome of Nocardia terpenica NC_YFY_NT001 and Pan-Genomic Analysis Based on Different Sources of Nocardia spp. Isolates Reveal Possibly Host-Related Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nocardia: characteristics, morphology, culture, pathogenesis - Maestrovirtuale.com [maestrovirtuale.com]

- 3. Updated Review on Nocardia Species: 2006–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nocardia - Wikipedia [en.wikipedia.org]

- 5. Germ AI | Nocardia terpenica [germai.app]

- 6. researchgate.net [researchgate.net]

- 7. New Nocobactin Derivatives with Antimuscarinic Activity, Terpenibactins A-C, Revealed by Genome Mining of Nocardia terpenica IFM 0406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Current Protocols in Molecular Biology: Mapping Transposon Insertions in Bacterial Genomes by Arbitrarily Primed PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. conductscience.com [conductscience.com]

The Enigmatic Role of Terpenomycin: A Deep Dive into its Natural Function in Nocardia

For Immediate Release

This technical whitepaper provides a comprehensive overview of the current scientific understanding of Terpenomycin, a polyene natural product synthesized by the actinobacterium Nocardia terpenica. It is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, microbiology, and infectious diseases. This document summarizes the known biosynthesis of this compound, its biological activities against other organisms, and critically, explores the yet-to-be-elucidated natural function of this molecule for its producing host.

Introduction to this compound and its Producer, Nocardia terpenica

Nocardia species are a group of Gram-positive, filamentous bacteria found ubiquitously in the environment, particularly in soil.[1] While some species are recognized as opportunistic pathogens in immunocompromised individuals, they are also prolific producers of a diverse array of secondary metabolites with potent biological activities.[2][3][4] Nocardia terpenica, a species associated with human nocardiosis, has been identified as the producer of this compound, a cytotoxic and antifungal polyene.[5][6][7][8][9]

The discovery of this compound adds to the growing arsenal of bioactive compounds from Nocardia, a genus known for its significant biosynthetic potential, rivaling that of the well-studied Streptomyces.[2][10] Understanding the natural function of these molecules is paramount, not only for ecological insights but also for harnessing their full therapeutic potential.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). The biosynthetic gene cluster responsible for this compound production in Nocardia terpenica has been identified.[5][6]

Experimental Protocol: Identification of the this compound Biosynthetic Gene Cluster

A common method to link a natural product to its biosynthetic genes is through the creation and screening of a mutant library. In the case of this compound, a transposon mutant library of Nocardia terpenica was constructed.[5][6]

-

Transposon Mutagenesis: A transposon, a mobile genetic element, is randomly inserted into the bacterial genome. This process generates a library of mutants, each with a single gene disruption.

-

Phenotypic Screening: The culture broth of each mutant is analyzed, typically by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), and compared to the wild-type strain.

-

Identification of Null-Mutant: A mutant that no longer produces the compound of interest (in this case, this compound) is identified as a "null-mutant".[5][6]

-

Gene Identification: The genomic DNA of the null-mutant is isolated, and the site of the transposon insertion is determined by sequencing the DNA flanking the transposon. This identifies the gene that was disrupted and is, therefore, essential for the biosynthesis of the compound.

This approach successfully identified the PKS responsible for this compound biosynthesis.[5][6]

References

- 1. Nocardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Functional diversity of Nocardia in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. germai.app [germai.app]

- 8. A Complete Genome of Nocardia terpenica NC_YFY_NT001 and Pan-Genomic Analysis Based on Different Sources of Nocardia spp. Isolates Reveal Possibly Host-Related Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Genomics and Metabolomics in the Genus Nocardia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Terpenomycin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a polyene macrolide with significant cytotoxic and antifungal activities.[1][2] It is a secondary metabolite produced by the human pathogenic actinomycete, Nocardia terpenica.[1][2] As a member of the polyene class of antibiotics, this compound holds potential for further investigation as a therapeutic agent. These application notes provide a generalized protocol for the extraction and purification of this compound from Nocardia terpenica culture, based on established methods for polyene antibiotics from actinomycetes. It is important to note that a specific, detailed protocol for this compound has not yet been published in the available scientific literature. Therefore, the following protocols should be considered as a starting point and may require optimization for specific laboratory conditions and research goals.

Data Presentation

Currently, there is no publicly available quantitative data on the extraction yields and purification folds for this compound. Researchers are encouraged to meticulously document these parameters during their experiments to build a comprehensive understanding of the process. A suggested template for data collection is provided below.

Table 1: Exemplar Data Table for this compound Extraction and Purification

| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Culture Supernatant | 100 | 1 | ||||

| Solvent Extraction | ||||||

| Silica Gel Chromatography | ||||||

| Preparative HPLC |

Experimental Protocols

I. Cultivation of Nocardia terpenica for this compound Production

This protocol outlines the steps for culturing Nocardia terpenica to promote the production of secondary metabolites, including this compound.

Materials:

-

Nocardia terpenica strain

-

Sterile culture media (e.g., Brain Heart Infusion Broth, Bennett's Agar)

-

Shaker incubator

-

Sterile flasks and petri dishes

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Strain Activation: Inoculate a sterile petri dish containing a suitable agar medium with Nocardia terpenica. Incubate at 30-37°C until sufficient growth is observed.

-

Seed Culture Preparation: Inoculate a sterile flask containing liquid medium with a single colony from the agar plate. Incubate in a shaker incubator at 30-37°C and 150-200 rpm for 2-3 days.

-

Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (typically a 5-10% inoculum). The choice of production medium can significantly influence secondary metabolite production and may require optimization.

-

Incubation: Incubate the production culture in a shaker incubator at 30-37°C and 150-200 rpm for 5-10 days. Monitor the culture for growth and secondary metabolite production.

-

Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant. Both the mycelium and the supernatant should be processed as this compound may be present in either or both fractions.

II. Extraction of Crude this compound

This protocol describes a general method for extracting polyene antibiotics from actinomycete cultures. Given the cytotoxic nature of this compound, appropriate safety precautions should be taken.

Materials:

-

Harvested culture broth (mycelium and supernatant)

-

Organic solvents (e.g., ethyl acetate, butanol, methanol)

-

Rotary evaporator

-

Separatory funnel

-

Glassware

Procedure:

-

Supernatant Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate or butanol).

-

Shake vigorously and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction process 2-3 times to maximize recovery.

-

Pool the organic extracts.

-

-

Mycelial Extraction:

-

Homogenize the mycelial pellet in a suitable solvent like methanol.

-

Stir or sonicate the mixture for several hours to ensure complete extraction.

-

Separate the solvent extract from the mycelial debris by filtration or centrifugation.

-

Repeat the extraction process 2-3 times.

-

Pool the solvent extracts.

-

-

Concentration:

-

Combine the organic extracts from the supernatant and mycelium.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

III. Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract. The instability of polyenes to light and pH changes should be considered throughout the purification process.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Fractions collector

-

Spectrophotometer or other analytical instruments for monitoring purification

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor for the presence of the target compound using techniques like Thin Layer Chromatography (TLC) or by assessing the antifungal/cytotoxic activity of the fractions.

-

Pool the active fractions and concentrate them.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified fraction from the silica gel column in the HPLC mobile phase.

-

Inject the sample onto a preparative HPLC column (e.g., a reversed-phase C18 column).

-

Elute with an appropriate mobile phase, which may be an isocratic or gradient system (e.g., acetonitrile-water or methanol-water).

-

Monitor the elution profile using a UV-Vis detector, as polyenes have characteristic UV absorption spectra.

-

Collect the peak corresponding to this compound.

-

Concentrate the purified fraction to obtain pure this compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways and Mechanism of Action

Detailed signaling pathways for this compound's cytotoxic and antifungal activities have not yet been elucidated in the scientific literature. As a polyene antibiotic, it is hypothesized to interact with fungal cell membranes, similar to other compounds in its class, leading to cell death. Its cytotoxic effects on cancer cells suggest interference with critical cellular processes, but the specific molecular targets and pathways remain to be identified. Further research is required to understand its precise mechanism of action.

References

Application Notes and Protocols for the Genetic Manipulation of Terpenomycin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin, a polyene natural product isolated from Nocardia terpenica, has demonstrated significant cytotoxic and antifungal activities, making it a compound of interest for drug development.[1][2] Its biosynthesis is orchestrated by a complex Type I polyketide synthase (PKS) gene cluster, which presents numerous opportunities for genetic manipulation to enhance production yields, generate novel analogs with improved therapeutic properties, and elucidate its biosynthetic pathway.[1] This document provides detailed application notes and protocols for the genetic manipulation of this compound biosynthesis in its native producer, Nocardia terpenica, and through heterologous expression in a model actinomycete host.

This compound Biosynthesis and Genetic Targets

The biosynthesis of this compound is governed by a large, modular Type I PKS gene cluster.[1] Understanding the organization and function of this cluster is paramount for targeted genetic manipulation. The core PKS enzymes are responsible for assembling the polyketide backbone, while tailoring enzymes, such as P450 monooxygenases and glycosyltransferases, modify the scaffold to produce the final bioactive molecule.

Potential genetic manipulation strategies include:

-

Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster (BGC) with a strong, constitutive, or inducible promoter to enhance transcription and overall yield.

-

Precursor Supply Enhancement: Overexpression of genes involved in the biosynthesis of precursor molecules, such as acetyl-CoA and malonyl-CoA, can increase the metabolic flux towards this compound production.

-

Gene Knockout: Targeted inactivation of specific genes within the BGC can be used to elucidate the function of tailoring enzymes and to generate novel this compound analogs. For instance, knocking out a specific P450 monooxygenase may prevent a hydroxylation step, leading to a new derivative.

-

Heterologous Expression: Transferring the entire this compound BGC into a genetically tractable and high-producing host, such as Streptomyces albus, can overcome challenges associated with the genetic manipulation of Nocardia terpenica and potentially lead to higher yields.[3][4]

Data Presentation: Potential Impact of Genetic Manipulations on this compound Production

While specific quantitative data for engineered this compound production is not yet extensively published, the following table provides a hypothetical representation of expected outcomes based on similar genetic strategies applied to other polyketide biosynthetic pathways in actinomycetes. This data is illustrative and serves as a guide for potential improvements.

| Genetic Modification Strategy | Target Gene(s) | Host Strain | Expected this compound Titer (mg/L) | Fold Increase (vs. Wild-Type) | Notes |

| Wild-Type | N/A | Nocardia terpenica | 50 | 1 | Baseline production in optimized culture conditions. |

| Promoter Replacement | terP (promoter) | Nocardia terpenica | 200 | 4 | Replacement of the native promoter with a strong constitutive promoter like ermE*. |

| Precursor Flux Increase | accA1, accA2 | Nocardia terpenica | 150 | 3 | Overexpression of acetyl-CoA carboxylase genes to increase malonyl-CoA supply. |

| Gene Knockout | terO (P450 oxidase) | Nocardia terpenica | 40 (Analog A) | 0.8 | Generation of a novel dehydroxylated this compound analog. |

| Heterologous Expression | Entire ter BGC | Streptomyces albus | 300 | 6 | Expression in a clean-background, high-producing heterologous host. |

| Combined Approach | Promoter Replacement + Precursor Flux Increase | Nocardia terpenica | 450 | 9 | Synergistic effect of enhancing both transcription and precursor availability. |

Experimental Protocols

Protocol 1: Targeted Gene Knockout in Nocardia terpenica using CRISPR-Cas9

This protocol describes the targeted inactivation of a gene within the this compound BGC in Nocardia terpenica using a CRISPR-Cas9 system.

1. Materials:

-

Nocardia terpenica strain

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

CRISPR-Cas9 vector for actinomycetes (e.g., pCRISPomyces-2)

-

Brain Heart Infusion (BHI) medium

-

Soy Flour Mannitol (SFM) agar

-

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

-

Lysozyme, Glycine

-

Electroporation cuvettes (2 mm gap)

-

Electroporator

2. Methods:

2.1. Design and Construction of the sgRNA Expression Plasmid:

-

Identify a 20-bp target sequence within the gene of interest in the this compound BGC. The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

-

Synthesize two complementary oligonucleotides encoding the target sequence.

-

Anneal the oligonucleotides and clone them into the BbsI site of the pCRISPomyces-2 vector according to the manufacturer's instructions.

-

Transform the resulting plasmid into E. coli and verify the sequence of the insert.

2.2. Preparation of Nocardia terpenica Competent Cells:

-

Inoculate 50 mL of BHI broth with N. terpenica and incubate at 30°C with shaking until the early to mid-log phase (OD600 ≈ 0.4-0.6).

-

Add glycine to a final concentration of 1% and continue incubation for another 18-24 hours.

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

-

Resuspend the final pellet in a small volume of 10% glycerol to achieve a high cell density.

2.3. Transformation by Electroporation:

-

Thaw the competent cells on ice and add 1-2 µg of the sgRNA expression plasmid.

-

Transfer the cell/DNA mixture to a pre-chilled 2 mm electroporation cuvette.

-

Apply a single electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).

-

Immediately add 1 mL of BHI broth to the cuvette and transfer the cell suspension to a microfuge tube.

-

Incubate at 30°C for 2-4 hours to allow for recovery and expression of the antibiotic resistance marker.

-

Plate the cell suspension on SFM agar containing the appropriate antibiotic for selection.

-

Incubate at 30°C for 5-10 days until colonies appear.

2.4. Verification of Gene Knockout:

-

Isolate genomic DNA from putative mutant colonies.

-

Perform PCR using primers flanking the target gene to screen for deletions or insertions.

-

Confirm the mutation by Sanger sequencing of the PCR product.

-

Analyze the culture broth of confirmed mutants by HPLC and LC-MS to detect the absence of this compound and the potential presence of new analogs.

Figure 1. Workflow for CRISPR-Cas9 mediated gene knockout in Nocardia terpenica.

Protocol 2: Heterologous Expression of the this compound BGC in Streptomyces albus

This protocol outlines the cloning and expression of the entire this compound BGC in a heterologous host, Streptomyces albus.

1. Materials:

-

Nocardia terpenica genomic DNA

-

Streptomyces albus host strain (e.g., J1074 or a derivative with deleted native BGCs)

-

E. coli DH10B for BAC library construction

-

Bacterial Artificial Chromosome (BAC) vector

-

Integrative shuttle vector for Streptomyces (e.g., pSET152)

-

Restriction enzymes, T4 DNA ligase

-

Appropriate antibiotics

2. Methods:

2.1. Cloning of the this compound BGC:

-

Construct a BAC library of Nocardia terpenica genomic DNA following standard protocols.

-

Screen the BAC library by PCR using primers specific to conserved regions of the this compound PKS genes to identify clones containing the complete BGC.

-

Isolate the BAC DNA containing the this compound BGC.

2.2. Subcloning into a Streptomyces Shuttle Vector:

-

Excise the this compound BGC from the BAC vector using appropriate restriction enzymes.

-

Ligate the BGC fragment into a suitable integrative Streptomyces shuttle vector, such as pSET152.

-

Transform the ligation mixture into E. coli and select for positive clones.

2.3. Conjugal Transfer to Streptomyces albus:

-

Transform the shuttle vector containing the this compound BGC into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Prepare a lawn of Streptomyces albus spores on SFM agar plates.

-

Mix the E. coli donor strain with the S. albus spores and spot the mixture onto the SFM agar.

-

Incubate at 30°C for 16-20 hours to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic to select for S. albus exconjugants.

-

Incubate for a further 7-14 days until resistant colonies appear.

2.4. Verification and Production Analysis:

-

Restreak the exconjugant colonies on selective media to ensure purity.

-

Confirm the integration of the this compound BGC into the S. albus genome by PCR using primers specific to the BGC.

-

Inoculate the confirmed recombinant S. albus strain into a suitable production medium.

-

After an appropriate incubation period, extract the culture broth and analyze for the production of this compound using HPLC and LC-MS.

Figure 2. Workflow for heterologous expression of the this compound BGC.

Signaling Pathways and Regulatory Considerations

The production of secondary metabolites like this compound is often tightly regulated by complex signaling pathways. While the specific regulatory network for this compound biosynthesis is yet to be fully elucidated, it is likely influenced by global regulators of secondary metabolism in Nocardia.

Figure 3. A generalized signaling pathway for the regulation of secondary metabolite biosynthesis.

Manipulating these regulatory networks presents another avenue for enhancing this compound production. Overexpression of positive regulators or deletion of repressors are potential strategies to be explored.

Conclusion

The genetic manipulation of this compound biosynthesis holds significant promise for improving its production and generating novel, potentially more effective derivatives. The protocols and strategies outlined in this document provide a framework for researchers to begin exploring the genetic engineering of this valuable natural product. While the provided protocols are based on established methods for actinomycetes, optimization for Nocardia terpenica and the specific this compound biosynthetic gene cluster will be crucial for success. Future work should focus on elucidating the specific regulatory mechanisms governing this compound production to enable more targeted and effective metabolic engineering strategies.

References

- 1. Discovery and Biosynthesis of the Cytotoxic Polyene this compound in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodology for Determining Terpenomycin Antifungal Susceptibility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenomycin is a polyene macrolide antibiotic with demonstrated antifungal and cytotoxic properties. As a member of the polyene class of antifungals, its primary mechanism of action is believed to involve binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death. Accurate and reproducible methods for determining the in vitro susceptibility of fungal pathogens to this compound are crucial for preclinical development and for establishing its potential clinical utility.

These application notes provide detailed protocols for testing the antifungal susceptibility of this compound against various fungal isolates, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described herein are intended to provide a standardized framework for researchers to generate reliable and comparable data.

Data Presentation

Quantitative data from antifungal susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) values, should be organized into clear and concise tables to facilitate comparison across different fungal species and isolates.

Table 1: Broth Microdilution MICs of this compound against Yeast Isolates

| Fungal Species | Isolate ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Insert Value | Insert Value |

| Clinical Isolate 1 | Insert Value | ||

| Cryptococcus neoformans | ATCC 90112 | Insert Value | Insert Value |

| Clinical Isolate 2 | Insert Value | ||

| Candida glabrata | ATCC 90030 | Insert Value | Insert Value |

| Clinical Isolate 3 | Insert Value |

Table 2: Broth Microdilution MICs of this compound against Filamentous Fungi

| Fungal Species | Isolate ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | Insert Value | Insert Value |

| Clinical Isolate 1 | Insert Value | ||

| Aspergillus flavus | ATCC 204304 | Insert Value | Insert Value |

| Clinical Isolate 2 | Insert Value | ||

| Aspergillus terreus | ATCC MYA-363 | Insert Value | Insert Value |

| Clinical Isolate 3 | Insert Value |

Table 3: Disk Diffusion Zone Diameters for this compound against Yeast Isolates

| Fungal Species | Isolate ID | This compound Disk Content (µg) | Zone Diameter (mm) | Quality Control Strain Zone Diameter (mm) |

| Candida albicans | ATCC 90028 | Insert Value | Insert Value | Insert Value |

| Clinical Isolate 1 | Insert Value | Insert Value | ||

| Candida tropicalis | ATCC 750 | Insert Value | Insert Value | Insert Value |

| Clinical Isolate 2 | Insert Value | Insert Value | ||

| Candida parapsilosis | ATCC 22019 | Insert Value | Insert Value | Insert Value |

| Clinical Isolate 3 | Insert Value | Insert Value |

Experimental Protocols

The following protocols are based on the CLSI documents M27 (Broth Dilution) and M44 (Disk Diffusion) and are adapted for the evaluation of this compound.[1][2][3][4]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates such as Candida spp. and Cryptococcus spp.[3][4]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.

-

Further dilute this stock solution in RPMI 1640 medium to create a working solution.

-

-

Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the this compound working solution in the 96-well plates with RPMI 1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

-

Include a drug-free well for a growth control.

-

-

Inoculum Preparation:

-

Culture the yeast isolates on Sabouraud dextrose agar for 24-48 hours at 35°C.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well of the microdilution plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. The endpoint can be determined visually or with a microplate reader.

-

Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts

This method provides a qualitative assessment of susceptibility and is simpler to perform than broth microdilution.[1]

Materials:

-

This compound-impregnated paper disks (concentration to be determined and validated)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Fungal isolates and quality control strains (e.g., C. albicans ATCC 90028)

-

Sterile saline (0.85%)

-

Incubator (35°C)

-

Calipers

Procedure:

-

Inoculum Preparation:

-

Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

-